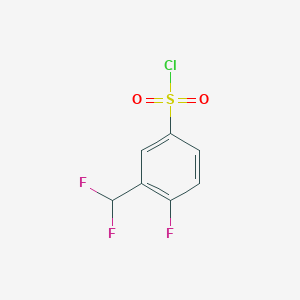

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride is an organofluorine compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety. The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a fluorobenzene ring followed by sulfonylation. One common method involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced difluoromethylating reagents and catalysts can further enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.

Electrophilic aromatic substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine) are used under acidic conditions.

Major Products Formed

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic aromatic substitution: The major products are nitrofluorobenzene derivatives and halofluorobenzene derivatives.

Reduction: The major product is the corresponding sulfonamide.

Applications De Recherche Scientifique

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trifluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

- 3-(Difluoromethyl)-4-chlorobenzene-1-sulfonyl chloride

- 3-(Difluoromethyl)-4-bromobenzene-1-sulfonyl chloride

Uniqueness

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and fluorobenzene groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the fluorobenzene ring provides opportunities for further functionalization through electrophilic aromatic substitution reactions .

Activité Biologique

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, a fluorinated sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluoromethyl group and a sulfonyl chloride moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. For instance, derivatives of sulfonyl compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) of these compounds were reported, highlighting their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.88 | E. coli |

| Other derivatives | Varies (up to 10 µg/mL) | Various |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Research findings indicate that this compound can induce apoptosis in cancer cells through the down-regulation of critical genes involved in cell proliferation and survival.

Case Study:

In a study assessing the efficacy of various sulfonyl derivatives against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 22.4 |

| Doxorubicin (control) | A549 | 52.1 |

These results suggest that the compound's activity is comparable to established chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have demonstrated its potential to inhibit key proteins associated with cancer progression and bacterial survival.

Key Findings:

- Down-regulation of genes such as BRCA1, BRCA2, and TP53 in treated cancer cells suggests a pathway through which the compound exerts its effects.

- Inhibition of bacterial enoyl reductase has been proposed as a mechanism for its antimicrobial activity.

Propriétés

IUPAC Name |

3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICJEJSHKXTMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.